molecular formula C17H18ClNO2 B11944034 3-chloro-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide CAS No. 461410-44-6

3-chloro-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide

Cat. No.: B11944034
CAS No.: 461410-44-6
M. Wt: 303.8 g/mol
InChI Key: MMWMHLFFWOXGER-UHFFFAOYSA-N
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Description

3-chloro-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide is an organic compound with the molecular formula C16H16ClNO2. This compound is characterized by the presence of a chloro group, an ethyl group, a methyl group, and a methoxy group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methoxybenzoic acid and 2-ethyl-6-methylaniline.

    Amidation Reaction: The 3-chloro-4-methoxybenzoic acid is reacted with 2-ethyl-6-methylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the desired benzamide compound.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the amidation reaction under controlled temperature and pressure conditions.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance the efficiency and yield of the synthesis process.

    Automated Purification Systems: Employing automated purification systems to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

3-chloro-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(2-ethyl-6-methylphenyl)-2-thiophenecarboxamide: Similar structure with a thiophene ring instead of a benzene ring.

    3-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide: Contains a sulfonamide group instead of a benzamide group.

    3-chloro-N-(2-ethyl-6-methylphenyl)propanamide: Features a propanamide group instead of a benzamide group.

Uniqueness

3-chloro-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

461410-44-6

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

3-chloro-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide

InChI

InChI=1S/C17H18ClNO2/c1-4-12-7-5-6-11(2)16(12)19-17(20)13-8-9-15(21-3)14(18)10-13/h5-10H,4H2,1-3H3,(H,19,20)

InChI Key

MMWMHLFFWOXGER-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C=C2)OC)Cl)C

Origin of Product

United States

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